

# Spectroscopic Profile of Methyl 2-chloronicotinate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 2-chloronicotinate*

Cat. No.: *B185304*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-chloronicotinate** (CAS No: 40134-18-7), a pivotal intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis and characterization of novel chemical entities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **Methyl 2-chloronicotinate**.

## $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of **Methyl 2-chloronicotinate** exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
8.53	dd	1H	H-6	J = 4.8, 1.9 Hz
8.17	dd	1H	H-4	J = 7.7, 1.9 Hz
7.33	dd	1H	H-5	J = 7.7, 4.8 Hz
3.97	s	3H	-OCH <sub>3</sub>	N/A

Solvent: CDCl<sub>3</sub>, Reference: TMS

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
164.5	C=O (ester)
152.8	C-6
147.9	C-2
140.2	C-4
126.1	C-3
122.8	C-5
52.9	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1730	Strong	C=O Stretch (Ester)
~1580, ~1450	Medium-Strong	C=C and C=N Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)
~750	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak.

m/z	Relative Intensity	Assignment
171	~33%	[M] <sup>+</sup> (with <sup>35</sup> Cl)
173	~11%	[M+2] <sup>+</sup> (with <sup>37</sup> Cl)
140	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
112	Moderate	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **Methyl 2-chloronicotinate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ). For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired to simplify the signals to single lines for each carbon environment.

## Infrared (IR) Spectroscopy

**Sample Preparation:** As **Methyl 2-chloronicotinate** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

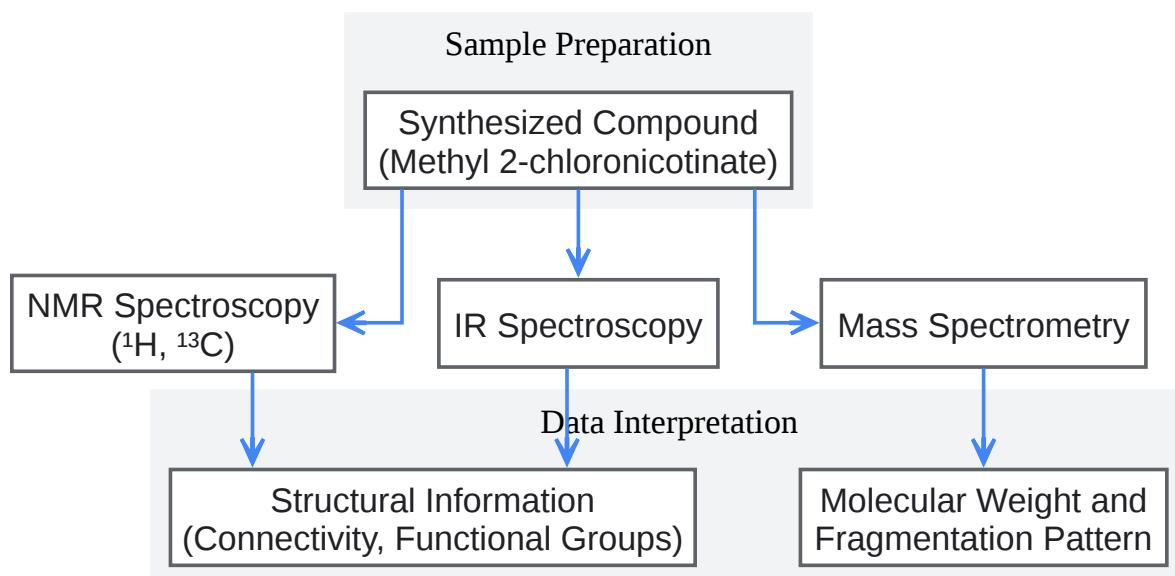
## Mass Spectrometry

**Sample Preparation:** A dilute solution of **Methyl 2-chloronicotinate** is prepared in a volatile organic solvent such as methanol or acetonitrile.

**Data Acquisition:** The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The instrument is scanned over a mass range appropriate for the compound (e.g.,  $\text{m/z}$  40-200).

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Methyl 2-chloronicotinate**.



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